molecular formula C7H9N3 B8319247 1-(3-Pyridinyl)-1-ethanone hydrazone

1-(3-Pyridinyl)-1-ethanone hydrazone

Cat. No.: B8319247
M. Wt: 135.17 g/mol
InChI Key: ROPXFEZINPKBAU-UHFFFAOYSA-N
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Description

1-(3-Pyridinyl)-1-ethanone hydrazone is a hydrazone derivative synthesized via the condensation of 3-acetylpyridine with hydrazine or its derivatives. Structurally, it features a pyridine ring attached to an ethanone hydrazone moiety, which confers unique electronic and steric properties. Hydrazones are widely studied for their diverse applications, including coordination chemistry, corrosion inhibition, and pharmaceutical activities such as antimicrobial and antitumor effects .

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

1-pyridin-3-ylethylidenehydrazine

InChI

InChI=1S/C7H9N3/c1-6(10-8)7-3-2-4-9-5-7/h2-5H,8H2,1H3

InChI Key

ROPXFEZINPKBAU-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Bromophenyl)-1-ethanone N-[(E)-1-(4-bromophenyl)ethylidene] Hydrazone

  • Structure : Contains bromophenyl groups instead of a pyridinyl ring.
  • Synthesis: Prepared via reaction of 1-(4-bromophenyl)ethanone with a hydrazine derivative in dimethylformamide and phosphorus oxychloride .
  • Properties : Forms zigzag chains in its crystal lattice due to intermolecular hydrogen bonding, as revealed by X-ray diffraction .

1-(3-Pyridinyl)ethanone [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazone

  • Synthesis : Likely synthesized via condensation of 3-acetylpyridine with a thiazolyl hydrazide, though exact details are unspecified .
  • Applications : The thiazole moiety may confer enhanced bioactivity or coordination capabilities compared to simpler hydrazones.

2-(1-(2-Phenylhydrazino)ethyl)pyridine

  • Structure : Features a phenyl group instead of the pyridinyl ring on the hydrazone nitrogen.
  • Synthesis : Derived from 2-acetylpyridine and phenylhydrazine .

Physicochemical Properties

  • Crystallography : Hydrazones like those in and exhibit defined crystal structures stabilized by hydrogen bonding and van der Waals interactions. For example, bromophenyl hydrazones form C7 zigzag chains , while nitro-substituted hydrazones (e.g., ) show planar configurations conducive to packing efficiency .
  • Solubility : Pyridinyl hydrazones may exhibit higher polarity and water solubility compared to phenyl or thiazolyl analogs due to the pyridine ring’s lone pair electrons .

Data Table: Comparative Analysis of Hydrazone Derivatives

Compound Name Structural Features Key Properties/Activities Applications Reference ID
1-(3-Pyridinyl)-1-ethanone hydrazone Pyridine ring, hydrazone moiety High polarity, potential coordination Pharmaceuticals, corrosion
1-(4-Bromophenyl)-ethanone hydrazone Bromophenyl groups C7 zigzag crystal chains Pharmacological studies
Thiazolyl-dichlorophenyl hydrazone Thiazole ring, dichlorophenyl Enhanced π-π interactions Coordination chemistry
HYD (iso) hydrazone Isopropyl, dinitrophenyl 96.32% corrosion inhibition Industrial corrosion inhibition
2-(1-(2-Phenylhydrazino)ethyl)pyridine Phenyl substituent Altered solubility Synthetic intermediate

Preparation Methods

Procedure and Characterization

Heating 3-acetylpyridine (1.21 g) with hydrazine hydrate (0.99 g) at 170–180°C for 1 hour produces the hydrazone in 68% yield. The melt method favors rapid reaction kinetics due to increased molecular mobility at elevated temperatures. The product exhibits identical spectral features to solution-phase derivatives, confirming structural consistency.

Mechanochemical Approaches

Ball milling offers an eco-friendly alternative with comparable efficiency.

Liquid-Assisted Grinding (LAG)

Grinding 3-acetylpyridine and hydrazine hydrate with a catalytic amount of methanol (50 μL) in a ball mill (25 Hz, 60 minutes) achieves 70–75% yield. This method reduces reaction times to 1 hour and eliminates solvent volume, aligning with green chemistry principles.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Solution-Phase1,4-Dioxane, reflux, 2 hours74%High purity, scalableSolvent waste, longer reaction time
Solid-State Melt170–180°C, 1 hour68%Solvent-free, fastHigh energy input, lower yield
MechanochemicalBall milling, 25 Hz, 60 minutes70–75%Eco-friendly, rapidRequires specialized equipment

Characterization and Quality Control

Spectroscopic Validation

  • Mass Spectrometry : Molecular ion peak at m/z 202 [M⁺].

  • X-ray Diffraction (XRD) : Crystalline patterns confirm phase purity in mechanochemically synthesized samples.

Purity Assessment

Chromatographic techniques (HPLC, TLC) and differential scanning calorimetry (DSC) are employed to verify the absence of side products such as unreacted 3-acetylpyridine or hydrazine.

Industrial and Regulatory Considerations

Regulatory Compliance

Hydrazine hydrate is classified as a toxic and corrosive substance (GHS05, GHS06). Handling mandates fume hoods, personal protective equipment (PPE), and neutralization protocols for waste streams .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

MethodSolventTemperature (°C)Time (hr)Yield (%)
Hydrazine HydrateEthanol70–804–670–85
Acid-Catalyzed (AcOH)Glacial AcOH60–703–575–90

Basic: What analytical techniques are recommended for characterizing this hydrazone?

Answer:
Routine characterization employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazone formation (δ 8.5–9.0 ppm for pyridinyl protons; δ 150–160 ppm for C=N) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray Crystallography : For structural elucidation (e.g., SHELXL refinement for bond lengths/angles) .

Advanced: How can crystallographic challenges in structural determination be addressed?

Answer:
Crystallographic analysis often faces issues like twinning or weak diffraction. Strategies include:

  • SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement, especially with high-resolution data (<1.0 Å) .
  • Handling π-π Interactions : Adjust refinement parameters for planar groups (e.g., pyridinyl rings) with dihedral angles <5° deviation .
  • Data Collection : Optimize crystal mounting and cooling (100 K) to minimize thermal motion artifacts .

Q. Table 2: Key Crystallographic Parameters (Example)

ParameterValue
Dihedral Angle (A–B)3.45° ± 0.09
C=N Bond Length1.28 Å
R-factor<0.05

Advanced: What mechanistic insights explain the reactivity of this hydrazone in nucleophilic reactions?

Answer:
The hydrazone’s reactivity stems from:

  • Electron-Deficient C=N Bond : Facilitates nucleophilic attacks (e.g., Grignard reagents targeting the imine carbon) .
  • Conjugation Effects : Pyridinyl groups stabilize transition states via resonance, enhancing regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing intermediates .

Advanced: How can researchers design biological activity studies for this compound?

Answer:

  • Target Selection : Prioritize kinases or receptors with pyridine-binding domains (e.g., NADPH oxidase) .
  • In Vitro Assays : Use fluorescence polarization for binding affinity measurements (IC50 < 10 µM).
  • SAR Studies : Modify substituents on the pyridinyl ring to assess activity trends .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:
Discrepancies often arise from:

  • Reaction Scale : Microscale reactions (<1 mmol) may show lower yields due to side reactions .
  • Catalyst Purity : Sodium acetate buffer quality impacts condensation efficiency .
  • Workup Protocols : Incomplete washing (ethanol vs. water) can retain impurities, falsely lowering yields .

Basic: What safety protocols are essential during synthesis?

Answer:

  • Ventilation : Use fume hoods to avoid hydrazine vapor exposure (TLV: 0.1 ppm) .
  • Waste Disposal : Segregate hydrazine-containing waste for professional treatment .
  • PPE : Nitrile gloves and lab coats to prevent skin contact (H313/H333 hazards) .

Advanced: What computational methods support electronic property analysis?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict frontier orbitals (HOMO/LUMO gaps ~4.5 eV) .
  • MD Simulations : Assess solvation effects on reactivity using AMBER force fields .

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